Cas no 361393-84-2 (Cyclohexanecarboxamide, 4-(trifluoromethyl)-)

Cyclohexanecarboxamide, 4-(trifluoromethyl)- is a fluorinated organic compound featuring a cyclohexane backbone substituted with a carboxamide group and a trifluoromethyl moiety at the 4-position. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclohexane structure contributes to stereochemical control in reactions, while the carboxamide functionality offers versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its balanced physicochemical properties and potential to improve binding affinity in target interactions. Suitable for research and industrial applications requiring fluorinated building blocks.
Cyclohexanecarboxamide, 4-(trifluoromethyl)- structure
361393-84-2 structure
Product Name:Cyclohexanecarboxamide, 4-(trifluoromethyl)-
CAS No:361393-84-2
MF:C8H12F3NO
MW:195.182192802429
CID:293421
PubChem ID:21991212
Update Time:2025-05-25

Cyclohexanecarboxamide, 4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxamide, 4-(trifluoromethyl)-
    • 4-(trifluoromethyl)cyclohexane-1-carboxamide
    • 4-Trifluoromethylcyclohexanecarboxamide
    • 4-Trifluoromethylcyclohexanecarboxylic acid amide
    • SCHEMBL3133229
    • 361393-84-2
    • Cyclohexanecarboxamide,4-(trifluoromethyl)-
    • 4-(trifluoromethyl)-1-cyclohexanecarboxamide
    • 4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXAMIDE
    • SCHEMBL670427
    • SCHEMBL670428
    • trans-4-Trifluoromethyl-cyclohexanecarboxamide
    • DTXSID90621283
    • AKOS005256180
    • trans-4-(trifluoromethyl)cyclohexanecarboxamide
    • ACALJSKNWMZZKL-OLQVQODUSA-N
    • A823139
    • trans-4-Trifluormethyl-cyclohexyl-carboxylic acid amide
    • Inchi: 1S/C8H12F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H2,12,13)
    • InChI Key: ACALJSKNWMZZKL-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(C(N)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 195.08716
  • Monoisotopic Mass: 195.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.236
  • Boiling Point: 270.253 °C at 760 mmHg
  • Flash Point: 117.245 °C
  • PSA: 43.09
  • LogP: 2.99010

Cyclohexanecarboxamide, 4-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652089-5g
4-(Trifluoromethyl)cyclohexane-1-carboxamide
361393-84-2 98%
5g
¥10192.00 2024-05-16

Additional information on Cyclohexanecarboxamide, 4-(trifluoromethyl)-

Cyclohexanecarboxamide, 4-(trifluoromethyl)- (CAS No: 361393-84-2)

Cyclohexanecarboxamide, 4-(trifluoromethyl)- is a versatile organic compound with the CAS registry number 361393-84-2. This compound belongs to the class of amides and is characterized by its cyclohexane ring substituted with a trifluoromethyl group at the 4-position. The molecular formula of this compound is C₁₀H₁₁F₃NO, and its molecular weight is approximately 256.21 g/mol. The structure of this compound consists of a cyclohexane ring, which is a six-membered saturated hydrocarbon ring, with a carboxamide group (-CONH₂) attached at one position and a trifluoromethyl (-CF₃) group at the opposite position.

The synthesis of Cyclohexanecarboxamide, 4-(trifluoromethyl)- typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and condensations. The trifluoromethyl group is introduced through electrophilic substitution or through the use of fluorinating agents. The carboxamide group is introduced via amide bond formation, often from the corresponding acid chloride or acid anhydride. The stereochemistry of the molecule can be controlled during the synthesis to achieve the desired configuration.

One of the key features of Cyclohexanecarboxamide, 4-(trifluoromethyl)- is its ability to act as a chiral auxiliary in asymmetric synthesis. The trifluoromethyl group serves as an electron-withdrawing group, which can influence the reactivity and selectivity of the molecule in various reactions. This property makes it valuable in the synthesis of enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of Cyclohexanecarboxamide, 4-(trifluoromethyl)- in materials science. Researchers have explored its use as a building block for constructing advanced materials such as polymers and coordination polymers. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it suitable for applications in nonlinear optics and sensor technologies.

In addition to its role in materials science, Cyclohexanecarboxamide, 4-(trifluoromethyl)- has shown promise in drug discovery. Its ability to modulate enzyme activity and cellular signaling pathways has been investigated in preclinical studies. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. The compound's bioavailability and pharmacokinetic properties are currently under evaluation for its suitability as a drug candidate.

The physical properties of Cyclohexanecarboxamide, 4-(trifluoromethyl)- include a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

The chemical stability of Cyclohexanecarboxamide, 4-(trifluoromethyl)- is another important aspect to consider. Under normal storage conditions, the compound remains stable for extended periods. However, exposure to strong acids or bases may lead to hydrolysis or other transformations. Proper handling and storage procedures are recommended to maintain its integrity.

In terms of environmental impact, Cyclohexanecarboxamide, 4-(trifluoromethyl)- has not been classified as hazardous under current regulations. However, its ecological effects are still under investigation due to its relatively recent introduction into industrial applications.

Overall, Cyclohexanecarboxamide, 4-(trifluoromethyl)- (CAS No: 361393-84-2) is a multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique structural features and chemical properties make it an invaluable tool for researchers across various disciplines.

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